molecular formula C11H9BrN2O B13707448 5-Bromo-4-(p-tolyl)imidazole-2-carbaldehyde

5-Bromo-4-(p-tolyl)imidazole-2-carbaldehyde

Katalognummer: B13707448
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: IAFFCFCAUBQMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022594” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022594 involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity. Common synthetic routes may include nucleophilic substitution, condensation reactions, and catalytic processes.

Industrial Production Methods: In an industrial setting, the production of MFCD33022594 is scaled up using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Advanced techniques such as high-throughput screening and process optimization are employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022594 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

MFCD33022594 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of MFCD33022594 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

MFCD33022594 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:

    Compound A: Known for its high reactivity in nucleophilic substitution reactions.

    Compound B: Used in medicinal chemistry for its potential therapeutic effects.

    Compound C: Employed in industrial processes for its stability and efficiency.

The uniqueness of MFCD33022594 lies in its specific molecular structure, which imparts distinct reactivity and applications compared to other similar compounds.

Eigenschaften

Molekularformel

C11H9BrN2O

Molekulargewicht

265.11 g/mol

IUPAC-Name

5-bromo-4-(4-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-2-4-8(5-3-7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

IAFFCFCAUBQMCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.